Methyl 3-methoxy-4-(methoxymethyl)benzoate
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Overview
Description
“Methyl 3-methoxy-4-(methoxymethyl)benzoate” is a chemical compound with the CAS Number: 2117108-58-2 . It has a molecular weight of 210.23 . The IUPAC name for this compound is methyl 3-methoxy-4-(methoxymethyl)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-methoxy-4-(methoxymethyl)benzoate” is 1S/C11H14O4/c1-13-7-9-5-4-8 (11 (12)15-3)6-10 (9)14-2/h4-6H,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The crystal structure of Methyl 3-methoxy-4-(methoxymethyl)benzoate has been studied and published in the journal Zeitschrift für Kristallographie - New Crystal Structures . The study provides valuable data on the crystallographic data and atomic coordinates .
Synthesis of Gefitinib
Methyl 3-methoxy-4-(methoxymethyl)benzoate may be used as a starting reagent in the novel synthesis of gefitinib . Gefitinib is a drug used for certain breast, lung and other cancers. Synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
Nonlinear Optical Studies
The compound has been used in nonlinear optical studies . These studies are important in the field of photonics, as they can lead to the development of new materials for applications such as phase-matched Second Harmonic Generation (SHG) in waveguides .
Safety and Hazards
properties
IUPAC Name |
methyl 3-methoxy-4-(methoxymethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-7-9-5-4-8(11(12)15-3)6-10(9)14-2/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCGWTKPJNEOIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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